molecular formula C14H10F3NO3S2 B11183329 3-(phenylsulfonyl)-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-(phenylsulfonyl)-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11183329
M. Wt: 361.4 g/mol
InChI Key: JPWKCMNPHCOTKU-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound characterized by the presence of a benzenesulfonyl group and a trifluoromethyl group attached to a thieno[3,2-b]pyridin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-b]pyridine core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride as the sulfonylating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(BENZENESULFONYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl and trifluoromethyl groups contribute to its reactivity and binding affinity, allowing it to modulate biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • 3-(Trifluoromethyl)benzenesulfonyl chloride

Comparison

Compared to similar compounds, 3-(BENZENESULFONYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its thieno[3,2-b]pyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H10F3NO3S2

Molecular Weight

361.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-7-(trifluoromethyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C14H10F3NO3S2/c15-14(16,17)9-6-11(19)18-12-10(7-22-13(9)12)23(20,21)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,18,19)

InChI Key

JPWKCMNPHCOTKU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=CC=C3)NC1=O)C(F)(F)F

Origin of Product

United States

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